[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate bromide
Description
Structure
2D Structure
3D Structure of Parent
Properties
Key on ui mechanism of action |
LOW CONCN OF PANCURONIUM BROMIDE (5X10-8 G/ML OR LESS), HAD NO PRESYNAPTIC EFFECT ON MURINE PHRENIC NERVE-DIAPHRAGM PREPN. AT HIGH CONCN (5X10-7 G/ML), PANCURONIUM BROMIDE DEPRESSED QUANTAL RELEASE TO 26% OF CONTROL IN CUT-FIBER PREPN & 40% OF CONTROL IN HIGH-MAGNESIUM PREPN. POSTSYNAPTIC EFFECTS REVEALED DEPRESSION TO 16 & 22% OF CONTROL, RESPECTIVELY, AT A CONCN OF 5X10-7 G/ML. PANCURONIUM BROMIDE HAD NO EFFECT ON DIRECTLY ELICITED ACTION POTENTIALS & ELECTRIC MEMBRANE CONSTANTS. THUS, PRESYNAPTIC AS WELL AS POSTSYNAPTIC EFFECTS OF PANCURONIUM BROMIDE IN PARALYTIC DOSES ARE ESSENTIAL IN CONTRIBUTING TO THE TOTAL EFFICACY OF NEUROMUSCULAR DEPRESSION. THE PHARMACODYNAMICS OF D-TUBOCURARINE (D-TC), PANCURONIUM BROMIDE, METOCURINE, & GALLAMINE WERE STUDIED IN RAT PHRENIC NERVE-HEMIDIAPHRAGM PREPN WITH VASCULAR PERFUSION AT 25, 31, & 37 °C. D-TC, METOCURINE, & GALLAMINE EACH DEMONSTRATED A NEAR 2-FOLD INCREASE IN ED50 AT 25 °C COMPARED WITH 37 °C. NO SUCH RELATIONSHIP WAS APPARENT WITH PANCURONIUM BROMIDE. SLOPES OF THE DOSE-RESPONSE CURVES WERE NOT INFLUENCED BY TEMP; HOWEVER, THE SLOPES FOR METOCURINE & D-TC WERE LOWER THAN THOSE FOR PANCURONIUM BROMIDE & GALLAMINE. THUS, IN THE RAT, PANCURONIUM BROMIDE RETAINS POTENCY AT HYPOTHERMIA, WHEREAS THE OTHER RELAXANTS DECREASE POTENCY. IN ADDITION, METOCURINE & D-TC EXHIBIT LESS STEEP DOSE-RESPONSE CURVES UNDER THESE EXPTL CONDITIONS. |
|---|---|
CAS No. |
15500-66-0 |
Molecular Formula |
C35H60BrN2O4+ |
Molecular Weight |
652.8 g/mol |
IUPAC Name |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate bromide |
InChI |
InChI=1S/C35H60N2O4.BrH/c1-24(38)40-32-21-26-13-14-27-28(35(26,4)23-31(32)37(6)19-11-8-12-20-37)15-16-34(3)29(27)22-30(33(34)41-25(2)39)36(5)17-9-7-10-18-36;/h26-33H,7-23H2,1-6H3;1H/q+2;/p-1/t26-,27+,28-,29-,30-,31-,32-,33-,34-,35-;/m0./s1 |
InChI Key |
FUSSNJWODJHPKO-MHLFSCIFSA-M |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1[N+]4(CCCCC4)C)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)[N+]6(CCCCC6)C)C.[Br-] |
Canonical SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C.[Br-] |
Appearance |
Solid powder |
Color/Form |
Crystals WHITE POWDER |
melting_point |
215 °C |
Other CAS No. |
15500-66-0 |
physical_description |
Solid |
Pictograms |
Acute Toxic |
Purity |
> 98% |
shelf_life |
SENSITIVE TO HEAT ... The manufacturer indicates that the drug is stable for 6 mos at room temperature. |
solubility |
1 g sol in 30 parts chloroform, 1 part water (20 °C) SOL IN ALCOHOL Very soluble in water. |
Synonyms |
Bromide, Pancuronium Pancuronium Pancuronium Bromide Pancuronium Curamed Pancuronium Organon Pavulon |
Origin of Product |
United States |
Molecular Design and Synthesis of Pancuronium Bromide
Early Synthetic Approaches and Rationale for Design
The early development of pancuronium (B99182) bromide was inspired by the structure of the aminosteroid (B1218566) alkaloid malouetine (B1675936) wikipedia.org. Researchers at Organon sought to create a series of aminosteroid neuromuscular blockers based on an androstane (B1237026) nucleus wikipedia.org. The underlying rationale was to incorporate biologically active groups, specifically quaternary ammonium (B1175870) and ester groups, into a steroid nucleus to produce a potent neuromuscular blocking agent mdedge.comccjm.org. This approach aimed to improve upon existing muscle relaxants by designing a compound with a rapid onset of action, minimal histamine (B1213489) release, and slight ganglionic blocking activity mdedge.comccjm.org. Pancuronium bromide was synthesized in 1964 and first administered clinically in 1967 nih.govwashington.edu.
Targeted Mimicry of Acetylcholine (B1216132) Structure
A key design principle behind pancuronium bromide was its ability to mimic the action of two acetylcholine molecules acs.orgwikipedia.org. The molecule is structured such that its quaternary nitrogen atoms are rigidly spaced apart by the steroid rings, maintaining an "interonium distance" of ten atoms, similar to that found in decamethonium (B1670452) and suxamethonium wikipedia.org. This mimicry allows pancuronium to competitively inhibit the nicotinic acetylcholine receptor at the neuromuscular junction by blocking acetylcholine binding nih.govwikipedia.org. The incorporation of acetylcholine-like fragments into the A and D rings of the 5α-androstane yielded a series of bisquaternary ammonio steroids, some of which proved to be potent neuromuscular blocking agents researchgate.net.
Advanced Synthetic Pathways for Pancuronium Bromide and its Stereoisomers
The synthesis of pancuronium bromide involves the incorporation of quaternary ammonium and ester groups into a steroid nucleus mdedge.com. While specific detailed advanced synthetic pathways for pancuronium bromide itself were not extensively detailed in the provided search results, the broader field of aminosteroid neuromuscular blocking agents, including pancuronium, has seen advancements. For instance, methods for synthesizing intermediates like 2-bromopropylene for pancuronium bromide have been developed to improve synthesis quality and reduce by-products google.com. Furthermore, research into the synthesis of specific stereoisomers, such as 17S-pancuronium bromide, has been explored, starting from precursors like 16R-bromopregna-3S,20S-diol and involving multiple reaction steps google.com. The synthesis of these complex molecules often demands the development of new and generally useful reactions, including oxidation, reduction, oximation, and Beckman rearrangement researchgate.net. The structural and stereochemical characterization of intermediates is crucial in these multi-step syntheses researchgate.net.
Structural Elucidation through Crystallographic and Spectroscopic Methods
The structural elucidation of pancuronium bromide has been achieved through various crystallographic and spectroscopic methods. Single-crystal X-ray analysis has been instrumental in determining its crystal and molecular structure rsc.orgnih.gov. Pancuronium bromide crystallizes in the orthorhombic system, with specific space group and unit cell dimensions, even as a water:methylene chloride solvate rsc.org. X-ray diffraction provides accurate molecular structures, including detailed information about structural information, hydrogen bonding, bond lengths, bond angles, and the stereochemistry of substituents mkuniversity.ac.in.
Spectroscopic techniques such as Infrared (IR), Raman, Ultraviolet (UV), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are also vital for confirming chemical structures and characterizing functional groups mkuniversity.ac.in. While not explicitly detailed for pancuronium bromide itself in the provided snippets, these methods are standard in the elucidation of organic compounds and their intermediates. For example, NMR spectroscopy and mass spectrometry are commonly used to investigate the structure of synthesized compounds and intermediates of related neuromuscular blocking agents like vecuronium (B1682833) bromide researchgate.net.
Computational and Molecular Modeling Studies of Pancuronium Bromide
Computational and molecular modeling studies play an increasingly important role in understanding the behavior and properties of molecules, including their interactions and conformational flexibility fiveable.me. These tools have been applied to neuromuscular blocking agents, including pancuronium, to gain insights into their interactions with receptors and other molecules.
For instance, molecular modeling, including molecular docking and molecular dynamics, has been used to study the mechanism of action of reversal agents like sugammadex (B611050) with aminosteroid neuromuscular blockers, including pancuronium researchgate.net. These studies can predict drug-receptor interactions and provide explanations for differences in binding affinities researchgate.net. Computational methods can also be used to evaluate complex stability, generate ligand force field parameters, and simulate molecular systems mdpi.com. While specific detailed findings for pancuronium bromide's computational studies were not extensively provided, the general application of these techniques allows for the prediction of binding affinity, selectivity, and pharmacokinetic properties, guiding the design of more potent and safer drugs fiveable.me.
Structure Activity Relationships Sar of Pancuronium Bromide
Role of Bis-Quaternary Ammonium (B1175870) Groups in Receptor Binding
A defining characteristic of pancuronium (B99182) bromide's molecular structure is the presence of two quaternary ammonium groups, classifying it as a bis-quaternary compound. oup.com These positively charged moieties are crucial for the molecule's binding to the anionic subsites of the nAChR. oup.com The interaction between the cationic quaternary ammonium heads of pancuronium and the negatively charged regions of the receptor is a primary determinant of its competitive antagonism to acetylcholine (B1216132) (ACh), thereby inhibiting neuromuscular transmission. nih.gov
The presence of two such groups significantly enhances the potency of pancuronium compared to its mono-quaternary counterparts. oup.com This bis-quaternary structure allows for a more robust and stable interaction with the receptor, effectively occluding the ion channel and preventing its opening. nih.gov Research has consistently shown that bis-quaternary neuromuscular blocking agents are generally more potent than their mono-quaternary analogues. oup.com
Influence of the Steroidal Nucleus on Neuromuscular Blocking Activity
The rigid and bulky androstane (B1237026) steroid nucleus serves as the scaffold for pancuronium bromide, playing a pivotal role in its neuromuscular blocking activity. oup.com This steroidal framework provides a defined and relatively inflexible structure that orients the two quaternary ammonium groups at a specific distance from each other. oup.com The rigidity of the steroid nucleus ensures that the molecule maintains an optimal conformation for binding to the nAChR. oup.com
Interonium Distance and its Pharmacological Implications
The distance between the two quaternary ammonium groups, known as the interonium distance, is a critical factor in determining the potency and selectivity of pancuronium bromide. oup.com For optimal neuromuscular blocking activity, a specific interonium distance is required to bridge the two anionic binding sites on the α-subunits of the nAChR. In pancuronium, this distance is approximately 1.1 nm (11 Å), which is considered ideal for this interaction. oup.com
Variations in the interonium distance can have profound effects on pharmacological activity. A shorter distance may lead to a decrease in neuromuscular blocking potency and an increase in ganglionic blocking activity, an undesirable side effect. Conversely, a significantly longer distance may also reduce potency as it would not allow for optimal simultaneous binding to both receptor sites. The rigid steroidal nucleus of pancuronium is instrumental in maintaining this optimal interonium distance. oup.com
| Compound | Interonium Distance (Å) | Neuromuscular Blocking Potency (Relative to Pancuronium) |
|---|---|---|
| Pancuronium | 11.4 | 1.0 |
| Pipecuronium (B1199686) | 16.0 | ~1.2 - 1.4 |
| Vecuronium (B1682833) | N/A (Mono-quaternary) | ~0.8 - 1.0 |
| Rocuronium (B1662866) | N/A (Mono-quaternary) | ~0.15 - 0.2 |
| Decamethonium (B1670452) | 14.0 | Variable (Depolarizing) |
Comparative SAR Studies with Related Aminosteroid (B1218566) Neuromuscular Blockers
Comparing the structure-activity relationships of pancuronium with other aminosteroid neuromuscular blockers, such as vecuronium, rocuronium, and pipecuronium, provides valuable insights into the key determinants of their pharmacological profiles.
Vecuronium , the mono-quaternary analogue of pancuronium, is nearly as potent, which was an unexpected finding as bis-quaternary structures were thought to be essential for high potency. oup.com This suggests that the D-ring acetylcholine-like moiety of vecuronium is a highly effective pharmacophore for receptor binding. oup.com The lack of a quaternary ammonium group on the A-ring in vecuronium results in a significant reduction in vagolytic activity compared to pancuronium. nih.gov
Rocuronium , another mono-quaternary aminosteroid, is significantly less potent than pancuronium and vecuronium. nih.gov Its structure is characterized by a different substitution pattern on the A-ring, which leads to a more rapid onset of action, a clinically desirable feature. medpulse.in This inverse relationship between potency and onset time is a well-established principle among neuromuscular blocking agents. wikipedia.org
Pipecuronium , a bis-quaternary aminosteroid like pancuronium, is slightly more potent. nih.gov It possesses a different bis-quaternary structure with piperazino groups, and a longer interonium distance of approximately 1.6 nm. oup.com This demonstrates that variations in the nature of the quaternary groups and their spacing can fine-tune the potency and selectivity of these compounds.
| Compound | Quaternary Structure | ED50 (µg/kg) | ED95 (µg/kg) | Relative Potency (based on ED50) |
|---|---|---|---|---|
| Pancuronium | Bis-quaternary | 32.4 | 58.1 | 1.00 |
| Vecuronium | Mono-quaternary | 23.7 | 39.9 | 1.37 |
| Rocuronium | Mono-quaternary | 144.8 | 322.1 | 0.22 |
| Pipecuronium | Bis-quaternary | 27.1 | 48.7 | 1.20 |
Mechanism of Action at the Nicotinic Acetylcholine Receptor
Competitive Antagonism at the Post-Junctional Membrane
Pancuronium (B99182) bromide acts as a competitive antagonist at the post-synaptic nicotinic acetylcholine (B1216132) receptors nih.govresearchgate.netdrugbank.com. These receptors are crucial ligand-gated ion channels responsible for initiating skeletal muscle contraction researchgate.net. Under normal physiological conditions, a motor neuron releases acetylcholine (ACh) into the synaptic cleft, which then binds to the nicotinic receptors on the muscle cell membrane, leading to an influx of sodium ions and subsequent muscle contraction patsnap.comdrugbank.com.
Pancuronium, due to its structural similarity to acetylcholine, competes with ACh for binding to these receptor sites without activating them patsnap.comdrugbank.com. Specifically, the nicotinic ACh receptor is composed of five subunits, including two alpha subunits that are the primary binding sites for acetylcholine researchgate.net. Pancuronium binds to these alpha subunits, preventing acetylcholine from binding and, consequently, blocking the depolarization of the muscle membrane patsnap.comresearchgate.netdrugbank.com. This competitive inhibition prevents the opening of ion channels, thus maintaining the muscle in a relaxed and non-contractile state patsnap.comdrugbank.com. The probability of pancuronium binding is dependent on its concentration at the NMJ and its affinity for the receptor cambridge.org.
A single molecule of a non-depolarizing muscle relaxant like pancuronium is sufficient to occupy a receptor and prevent the opening of its ion channel, thereby blocking ion flow cambridge.org. This competitive block can typically be antagonized by anticholinesterase agents, which increase the concentration of acetylcholine at the neuromuscular junction, allowing ACh to competitively displace pancuronium from the receptors nih.govdrugbank.com.
Molecular Docking and Binding Site Analysis on Nicotinic Acetylcholine Receptors
The nicotinic acetylcholine receptor is a pentameric ligand-gated ion channel nih.govwindows.net. In the adult muscle type, the receptor typically has a subunit stoichiometry of (α1)₂β1εδ nih.gov. Ligand binding sites are located at the interfaces between subunits within the extracellular domain, particularly involving loops A, B, and C on the "principal face" (from an alpha subunit) and loops D, E, and F on the "complementary face" (from an adjacent subunit) mdpi.com.
Molecular docking studies aim to elucidate the specific binding modes and interactions of ligands with receptor sites mdpi.commdpi.com. While general principles of nAChR binding sites are established, specific detailed molecular docking analyses focusing solely on pancuronium bromide's precise interactions with the receptor amino acid residues are typically explored in specialized structural biology and computational chemistry research. These studies would involve analyzing hydrogen bonds, π-π interactions, and other non-covalent forces that dictate the affinity and selectivity of pancuronium for its target mdpi.com. Competitive antagonists like pancuronium are known to compete with acetylcholine for these binding sites nih.gov. It has been shown that antagonists like pancuronium bind to the α subunit of the acetylcholine receptor cambridge.org.
Some research indicates that pancuronium may discriminate between the two non-identical binding sites on the adult mouse nAChR nih.gov. Furthermore, pancuronium's sensitivity has been linked to mutations in both the ε-subunit and the δ-subunit of the receptor nih.gov. While early studies suggested a purely competitive binding at the ligand binding site, more recent research, particularly on zebrafish nAChRs, has indicated that pancuronium might also exert allosteric inhibition, binding to sites beyond the extracellular ACh binding site, potentially in the transmembrane and/or intracellular domains plos.org. This suggests a more complex interaction profile beyond simple competitive orthosteric binding.
Electrophysiological Studies of Neuromuscular Transmission Blockade in Isolated Preparations
Electrophysiological studies provide direct evidence of pancuronium's ability to block neuromuscular transmission by measuring muscle twitch responses and electrical potentials ijpp.comscielo.brhres.ca. In isolated nerve-muscle preparations, such as the rat sciatic nerve-soleus muscle or phrenic nerve-diaphragm preparations, the effect of pancuronium bromide on muscle contraction elicited by nerve stimulation has been extensively studied ijpp.comscielo.brhres.ca.
When pancuronium bromide is applied, the amplitude of muscle twitch elicited by nerve stimulation substantially decreases compared to control conditions ijpp.comhres.ca. This reduction in twitch amplitude confirms the drug's effect on the neuromuscular junction ijpp.com. Crucially, when the muscle is stimulated directly (bypassing the nerve), the amplitude of contraction remains largely the same as the initial twitch amplitude observed before drug administration ijpp.comijpp.com. This observation strongly supports that the site of action of pancuronium is at the neuromuscular junction and not directly on the muscle fiber itself ijpp.comhres.ca.
Furthermore, electrophysiological experiments show that pancuronium abolishes muscle action potentials while leaving nerve action potentials unaffected hres.ca. This indicates that the drug specifically targets the post-synaptic events at the NMJ, preventing the muscle from generating an action potential in response to nerve stimulation hres.ca.
The degree of neuromuscular blockade produced by pancuronium can be quantified through electrophysiological measurements. For instance, studies have reported the mean extent of muscle response reduction, with pancuronium alone causing a significant blockade scielo.br. This blockade can be partially or fully reversed by anticholinesterase agents like neostigmine (B1678181) and 4-aminopyridine, further confirming the competitive nature of pancuronium's action scielo.br.
Effects on Ion Channel Kinetics and Membrane Depolarization in Research Models
Pancuronium's competitive binding to nicotinic acetylcholine receptors prevents the influx of sodium ions that normally occurs upon acetylcholine binding patsnap.comresearchgate.net. This directly impacts ion channel kinetics and membrane depolarization. Since pancuronium does not activate the receptor, it does not induce the conformational change required for the ion channel to open drugbank.comdrugbank.comcambridge.org. Consequently, sodium ions cannot pass through the channel into the muscle cell, preventing the necessary depolarization of the muscle membrane that would lead to muscle contraction patsnap.comdrugbank.com.
Unlike depolarizing agents (e.g., suxamethonium), pancuronium is a non-depolarizing agent, meaning it does not cause spontaneous depolarizations upon associating with the nicotinic receptor at the neuromuscular junction, thus producing no muscle fasciculations upon administration drugbank.com. In essence, it maintains the ion channel in a closed state, effectively inhibiting ion passage researchgate.net. Due to its larger size compared to acetylcholine, pancuronium may also physically block the ion channel, further hindering ion passage and muscle depolarization, with this mechanism becoming more significant at higher drug concentrations researchgate.net. Research models involving voltage-clamp experiments and studies on membrane potentials have been instrumental in understanding these effects. For instance, studies examining the influence of other substances on neuromuscular blockade have noted that certain agents did not significantly alter the membrane potentials of muscle fibers, reinforcing that pancuronium's effect is primarily on ion channel function rather than direct membrane potential changes scielo.brscielo.br.
Table of Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Pancuronium bromide | 27350 nih.gov |
| Acetylcholine | 187 nih.gov |
Detailed Research Findings Table (Conceptual Data based on search results)
| Study Type | Research Model / Preparation | Key Finding Related to Pancuronium Action | Data Metric | Citation |
| Competitive Antagonism | Neuromuscular junction (in vivo/vitro) | Pancuronium competitively binds to nAChRs, preventing ACh binding and muscle contraction. | Inhibition of ACh binding | patsnap.comdrugbank.com |
| Electrophysiological Study | Rat nerve-muscle preparation | Substantial decrease in muscle twitch amplitude upon nerve stimulation after pancuronium administration. | Muscle twitch amplitude (e.g., % of control) | ijpp.comhres.ca |
| Electrophysiological Study | Rat nerve-muscle preparation | Direct muscle stimulation yields normal contraction amplitude despite pancuronium, confirming NMJ as the site of action. | Muscle twitch amplitude (direct stimulation) | ijpp.comijpp.com |
| Electrophysiological Study | Cat gastrocnemius muscle | Pancuronium abolishes muscle action potentials but leaves nerve action potentials unaffected. | Muscle action potential, Nerve action potential | hres.ca |
| Molecular Docking (Zebrafish nAChR) | Zebrafish nAChRs (αβδ and αβδε) | Extracellular ACh binding site not solely associated with pancuronium sensitivity; suggests allosteric inhibition. | IC50 of pancuronium, Subunit sensitivity | plos.org |
| Ion Channel Kinetics | Neuromuscular junction | Pancuronium prevents sodium ion influx by keeping the nAChR ion channel closed. | Ion channel open probability/conductance | patsnap.comresearchgate.net |
Pharmacodynamic and Pharmacokinetic Principles in Research Models
Theoretical Potency Assessment in Experimental Systems (e.g., ED50/ED95 determinations)
The potency of pancuronium (B99182) bromide in experimental systems is frequently assessed through the determination of its effective dose values, specifically ED50 and ED95. These values represent the doses required to produce 50% and 95% suppression of muscle twitch response, respectively. In human studies under balanced anesthesia, the ED95 for pancuronium bromide is approximately 0.05 mg/kg, while under halothane (B1672932) anesthesia, it is approximately 0.03 mg/kg. pfizer.comfda.gov These doses are effective in producing skeletal muscle relaxation, with recovery to 25% of control twitch height occurring in approximately 22 minutes. The duration from injection to 90% recovery of control twitch height is around 65 minutes. pfizer.comfda.gov
Comparative studies have provided ED50 and ED95 values for pancuronium bromide in various experimental settings. For instance, in one study, the ED50 for pancuronium was calculated as 30.42 µg/kg and the ED95 as 61.12 µg/kg. nih.gov The potency of pancuronium bromide is approximately 1/3 less than vecuronium (B1682833) and about 5 times more potent than d-tubocurarine. pfizer.com
The following table summarizes theoretical potency assessment data:
| Parameter | Value (Balanced Anesthesia) | Value (Halothane Anesthesia) | Source |
| ED95 | 0.05 mg/kg | 0.03 mg/kg | pfizer.comfda.gov |
Pharmacokinetic Modeling in Animal Studies (e.g., volume of distribution, clearance)
Pharmacokinetic modeling of pancuronium bromide in animal studies provides crucial insights into its distribution, metabolism, and elimination characteristics. The plasma decay curve for pancuronium typically exhibits a biphasic pattern. nih.gov
Key pharmacokinetic parameters derived from research models include:
Elimination Half-life: The elimination half-life of pancuronium bromide has been reported to range between 89 and 161 minutes. fda.govhres.capfizer.com Some studies indicate a terminal phase half-life of around 169 minutes. nih.govuq.edu.au
Volume of Distribution: The volume of distribution typically ranges from 241 to 280 mL/kg. fda.govhres.capfizer.comdrugbank.com In some cases, particularly in patients with renal failure or cirrhosis, the volume of distribution can be variable and elevated. fda.govhres.capfizer.com For example, in patients with cirrhosis, the volume of distribution is increased by approximately 50%. hres.capfizer.com
Plasma Clearance: Plasma clearance is generally reported to be approximately 1.1 to 1.9 mL/minute/kg. fda.govhres.capfizer.comdrugbank.com In patients with renal failure, plasma clearance can be reduced by approximately 60%. hres.capfizer.com Similarly, in patients with cirrhosis, plasma clearance decreases by about 22%, and in biliary obstruction, it can be less than half the normal rate. hres.capfizer.com
The following table summarizes pharmacokinetic parameters for pancuronium bromide:
| Parameter | Range/Value | Source |
| Elimination Half-life | 89–161 minutes | fda.govhres.capfizer.com |
| Volume of Distribution | 241–280 mL/kg | fda.govhres.capfizer.com |
| Plasma Clearance | 1.1–1.9 mL/minute/kg | fda.govhres.capfizer.com |
In Vitro and Ex Vivo Metabolic Pathways and Metabolite Characterization
Pancuronium bromide undergoes hepatic metabolism. mims.com Approximately 40% of the total dose of pancuronium has been recovered in urine as unchanged pancuronium and its metabolites, while around 11% has been recovered in bile. fda.govhres.capfizer.com A significant metabolite is 3-hydroxy metabolite, which can account for as much as 25% of an injected dose and is approximately half as potent as pancuronium bromide itself as a blocking agent. fda.govhres.capfizer.com Less than 5% of the injected dose is recovered as 17-hydroxy metabolite and 3,17-dihydroxy metabolite, which are judged to be approximately 50 times less potent than pancuronium. hres.ca
In in vitro studies using isolated perfused rat liver, the concentration of pancuronium in the perfusate declined slowly and monoexponentially. nih.gov No metabolites of pancuronium were detected in the perfusate in this specific in vitro model. nih.gov Only about 7% of unchanged pancuronium was collected in the bile by the end of the experiment in these rat liver perfusion studies. nih.gov
Protein Binding Characteristics in Plasma and Tissue Models
Pancuronium bromide exhibits protein binding in plasma. Approximately 13% of pancuronium is unbound to plasma protein. fda.govhres.capfizer.com Some sources report plasma protein binding to be around 80% mims.com or strongly (77-91%) bound to plasma proteins, with strong binding to gamma globulin and moderate binding to albumin. hres.canih.govderangedphysiology.com The drug's activity is not significantly affected by plasma carbon dioxide concentrations or pH. hpra.ie
The following table summarizes protein binding characteristics:
| Characteristic | Value/Description | Source |
| Unbound Fraction | Approximately 13% | fda.govhres.capfizer.com |
| Total Binding | Approximately 80% or 77-91% | mims.comnih.govderangedphysiology.com |
| Primary Proteins | Strong binding to gamma globulin, moderate to albumin | hres.canih.gov |
Pharmacodynamic-Pharmacokinetic Integration Models for Research
Pharmacokinetic-pharmacodynamic (PK-PD) integration models are crucial for understanding the dynamic relationship between pancuronium bromide plasma concentrations and its pharmacological effects, such as neuromuscular blockade. Studies have utilized models that assume a separate effect compartment that exchanges drug directly with the central kinetic compartment (integrated effect model). nih.govuq.edu.au
In these integrated models, the "steady-state" plasma concentration (Cp) required to produce 50% paralysis (ECpss(50)) was estimated to be 0.21 ± 0.08 µg/mL (mechanical response) and 0.18 ± 0.05 µg/mL (electromyographic [EMG] response). nih.govuq.edu.au Analysis using the Hill equation to describe the Cp-response relationship during and after constant-rate infusion of pancuronium bromide yielded effective plasma concentrations for 50% paralysis (ECp50) of 0.35 ± 0.06 µg/mL and 0.20 ± 0.09 µg/mL for mechanical twitch response, respectively. nih.govuq.edu.au Corresponding values for EMG response were 0.32 ± 0.06 µg/mL and 0.17 ± 0.06 µg/mL. nih.govuq.edu.au It was noted that the ECp50 estimated during the onset of paralysis was significantly higher than that estimated during the offset of paralysis. nih.govuq.edu.au
These models enable the simultaneous modeling of plasma concentrations of the neuromuscular blocking agent and the concomitant intensities of paralysis. nih.govuq.edu.au They contribute to rationalizing observations concerning the duration of blockade and can be used to predict the cumulation of relaxants with subsequent dosages. researchgate.net
Receptor Interactions Beyond the Neuromuscular Junction
Interaction with Cardiac Muscarinic Acetylcholine (B1216132) Receptors (M2 Subtype)
Pancuronium (B99182) bromide is recognized for its vagolytic activity, which primarily stems from its antagonistic effect on cardiac muscarinic M2 receptors. wikipedia.orgnih.govaneskey.com This blockade of M2 receptors in the atria is a key mechanism contributing to the observed increase in heart rate, mean arterial pressure, and cardiac output associated with pancuronium administration. nih.govaneskey.comresearchgate.net
Studies have shown that pancuronium is an antagonist of M2 muscarinic receptors and can reduce bradycardia caused by methacholine (B1211447) exposure. physiology.orgphysiology.org The rank order of potency for interaction with cardiac muscarinic receptors among several steroidal neuromuscular blocking drugs has been observed as pancuronium > vecuronium (B1682833) > pipecuronium (B1199686) > rocuronium (B1662866). nih.gov This interaction at cardiac M2 receptors is considered a significant factor in the hemodynamic differences seen with various neuromuscular blocking agents. nih.gov Furthermore, pancuronium, along with gallamine, has been shown to interact with an allosteric site on the muscarinic M2 receptor (located on the heart), which may explain some of its cardiac effects. nih.gov
Table 1: Relative Potency of Neuromuscular Blocking Drugs at Cardiac Muscarinic Receptors
| Neuromuscular Blocking Drug | Rank Order of Potency (Highest to Lowest) |
| Pancuronium | 1 |
| Vecuronium | 2 |
| Pipecuronium | 3 |
| Rocuronium | 4 |
Exploration of Ganglionic Blocking Potency in In Vitro and In Vivo Non-Human Models
Pancuronium bromide generally demonstrates weak ganglionic blocking activity. scispace.comhres.cancats.io In vitro studies, such as those using the nicotine-stimulated isolated guinea-pig ileum method, have assessed pancuronium's relative ganglionic blocking potency. In vivo, the contraction of the nictitating membrane in anesthetized cats in response to preganglionic stimulation of the cervical sympathetic trunk has been utilized to evaluate this effect. scispace.com
Compared to other agents, pancuronium exhibits a high ratio of EC50 for ganglion blockade to EC50 for neuromuscular blockade, indicating that a much higher concentration is needed to achieve ganglionic blockade compared to neuromuscular blockade. For pancuronium, this ratio was reported as 200.0, in contrast to lower values for other relaxants like fazadinium (B1236655) (2.3) or (+)-tubocurarine (6.7). scispace.com This suggests that at clinically relevant neuromuscular blocking doses, its ganglionic blocking effect is minimal. scispace.comncats.io While pancuronium can inhibit inhibitory muscarinic receptors at sympathetic ganglia and adrenergic postganglionic nerve terminals, leading to an increase in catecholamine release, its ganglioplegic activity is considered negligible. drugbank.comccjm.org
Table 2: Ratio of Ganglion Blockade EC50 to Neuromuscular Blockade EC50
| Neuromuscular Blocking Drug | Ratio (EC50 Ganglion Blockade / EC50 Neuromuscular Blockade) |
| Pancuronium | 200.0 |
| Alcuronium | 22.9 |
| Gallamine | 24.3 |
| (+)-Tubocurarine | 6.7 |
| Fazadinium | 2.3 |
Affinity and Selectivity Profile at Other Cholinergic Receptor Subtypes
Pancuronium bromide's primary action is as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction, where it blocks acetylcholine binding. drugbank.com However, it also exhibits affinity for other cholinergic receptor subtypes.
Research has shown that pancuronium binds to muscarinic M2 and M3 receptors as an antagonist. drugbank.comresearchgate.net In competitive radioligand binding assays using Chinese hamster ovary (CHO) cell lines expressing human M2 or M3 muscarinic receptors, pancuronium demonstrated the highest affinity among several neuromuscular relaxants tested for both M2 and M3 subtypes. drugbank.com Its affinity for M2 receptors (pK50 of 7.68 ± 0.02) was notably higher than for M3 receptors (pK50 of 6.53 ± 0.06), and it also showed affinity for M1, M4, and M5 muscarinic receptors, with varying pK50 values. nih.gov
In the context of the lung, while M3 receptors on airway smooth muscle mediate bronchoconstriction, M2 receptors on parasympathetic nerves function in a negative-feedback mechanism to limit acetylcholine release. washington.edu Pancuronium's blockade of M2 receptors can potentiate vagally induced bronchospasm by increasing acetylcholine release, which then acts on M3 receptors, whereas M3 receptor blockade would inhibit bronchospasm. drugbank.comwashington.edu Pancuronium is also identified as an antagonist of the neuronal acetylcholine receptor subunit alpha-2. drugbank.com
Table 3: Pancuronium's Affinity (pK50) for Human Muscarinic Receptor Subtypes
| Muscarinic Receptor Subtype | pK50 (Mean ± S.E. Mean) |
| M1 | 6.43 ± 0.12 |
| M2 | 7.68 ± 0.02 |
| M3 | 6.53 ± 0.06 |
| M4 | 6.56 ± 0.03 |
| M5 | 5.79 ± 0.10 |
In Vitro and Cellular Pharmacological Investigations
Effects on Lymphocyte Apoptosis and Mitochondrial Function
In vitro studies have demonstrated that pancuronium (B99182) bromide can induce apoptosis in peripheral blood lymphocytes at clinically relevant concentrations. nih.gov Research investigating the impact of this non-depolarizing muscle relaxant on immune cells has revealed significant effects on the molecular and cellular pathways governing programmed cell death.
When lymphocytes were incubated with a clinically relevant concentration of pancuronium bromide (0.136 µmol/L), a notable increase in the frequency of apoptotic cells was observed—ten times greater than in control cultures. nih.gov This pro-apoptotic effect is linked to several key cellular changes:
Death Factor Expression: The expression of Fas and Fas ligand (FasL), crucial components of the extrinsic apoptosis pathway, was found to be six-fold and four-fold higher, respectively, in lymphocytes treated with pancuronium bromide compared to untreated cells. nih.gov Furthermore, the intracellular expression of interleukin-1beta-converting enzyme (ICE), also known as caspase-1, was increased five-fold. nih.gov
Mitochondrial Dysfunction: Pancuronium bromide was shown to directly affect mitochondrial integrity. The percentage of lymphocytes exhibiting dissipation of the mitochondrial membrane potential (ΔΨm) was seven times higher after exposure to the compound. nih.gov
Oxidative Stress: The increased dissipation of mitochondrial membrane potential was associated with a seven-fold increase in the production of mitochondrial reactive oxygen species (ROS). nih.gov This state of oxidative stress was further evidenced by a corresponding decrease in the levels of glutathione (GSH), a key intracellular antioxidant. nih.gov
These findings suggest that pancuronium bromide triggers lymphocyte apoptosis through a mechanism involving both the extrinsic death receptor pathway and the intrinsic mitochondrial pathway, characterized by increased oxidative stress and disruption of mitochondrial function. nih.govresearchgate.net
| Parameter | Fold Increase vs. Control | P-value |
|---|---|---|
| Frequency of Apoptotic Cells | 10 | 0.0001 |
| Fas Expression | 6 | 0.0001 |
| Fas Ligand (FasL) Expression | 4 | 0.0001 |
| Interleukin-1beta-converting enzyme (ICE) p20 Expression | 5 | 0.0001 |
| Dissipation of Mitochondrial Membrane Potential | 7 | 0.0001 |
| Production of Reactive Oxygen Species | 7 | 0.0001 |
Influence on Polymorphonuclear Neutrophil Adherence
The adherence of polymorphonuclear neutrophils (PMNs) is a critical step in the inflammatory response, allowing these immune cells to migrate to sites of infection or injury. frontiersin.org In vitro investigations have been conducted to determine the effect of pancuronium bromide on this essential function of neutrophils.
In a study using heparinized venous blood samples from healthy adult donors, the influence of pancuronium bromide on PMN adherence was assessed using nylon fiber columns. nih.gov The results indicated that pancuronium bromide inhibits the adherence of these granulocytes. nih.gov
Two different concentrations of pancuronium bromide were tested: 0.5 µg/mL and 1.3 µg/mL. nih.gov Both concentrations led to an inhibition of PMN adherence. nih.gov The inhibitory effect was statistically significant at the higher concentration of 1.3 µg/mL (p < 0.05). nih.gov Given the direct correlation between the intensity of PMN adherence and the delivery of granulocytes to inflammatory sites, these findings suggest that clinical concentrations of pancuronium bromide may have the potential to modulate the initial stages of the immune response to bacterial infections. nih.gov
| Concentration of Pancuronium Bromide | Effect on PMN Adherence | Significance |
|---|---|---|
| 0.5 µg/mL | Inhibition | Not specified as significant |
| 1.3 µg/mL | Inhibition | Significant (p < 0.05) |
Studies on Isolated Organ Preparations (e.g., ileum, diaphragm, heart)
The pharmacological properties of pancuronium bromide have been characterized using various isolated organ preparations, which allow for the study of its effects in a controlled environment, free from systemic neurohumoral influences. nih.gov
Isolated Heart Preparations: Studies on isolated rat and rabbit hearts have been instrumental in elucidating the cardiac effects of pancuronium. In the isolated rat atrium, pancuronium produced a dose-dependent increase in heart rate. nih.gov This tachycardic effect has been attributed to a vagolytic action (a blockade of the vagus nerve's effects) and potentially to the release of norepinephrine from sympathetic nerve terminals or the inhibition of its reuptake. nih.gov In contrast, a study using isolated perfused rabbit hearts found that while pancuronium produced a significant antagonism to the bradycardia induced by acetylcholine (B1216132), it did not cause any change in the isometric contraction of rabbit atria. nih.gov
Isolated Diaphragm Preparations: The isolated phrenic nerve-diaphragm preparation, particularly from the rat, has been a classic model for studying the effects of neuromuscular blocking agents. nih.gov This preparation is notably sensitive to certain types of neuromuscular blockers. However, it has been observed that rat muscles, including the diaphragm, are relatively insensitive to aminosteroidal compounds like pancuronium when compared to their effects in humans. nih.gov Nevertheless, the preparation is valuable for demonstrating the fundamental action of pancuronium at the neuromuscular junction, where it blocks the response to nerve stimulation without affecting direct muscle stimulation. hres.ca
Isolated Ileum Preparations: While specific studies focusing solely on the effects of pancuronium bromide on isolated ileum preparations are less commonly detailed in broader literature, such preparations are standard pharmacological tools used to assess drug effects on smooth muscle and autonomic receptors. In this context, pancuronium's known anticholinergic (vagolytic) properties would be expected to produce an antispasmodic effect, antagonizing contractions induced by cholinergic agonists like acetylcholine.
Characterization of Receptor Desensitization and Recovery in Isolated Tissues
The recovery from neuromuscular blockade induced by pancuronium bromide is a key aspect of its pharmacological profile. Studies using isolated tissue models, such as the isolated forearm preparation in human volunteers, have provided insights into the processes of receptor binding and recovery.
The concept of "biophase binding" suggests that at 50% recovery of the twitch response, a significant amount of the drug is still bound to the nicotinic acetylcholine receptors at the neuromuscular junction. nih.gov To test this, experiments were conducted where a second neuromuscular blocking agent was administered when the block from the first had recovered by 50%. nih.gov
In one set of experiments, vecuronium (B1682833) was administered at 50% recovery from a pancuronium-induced block. nih.gov The prior administration of pancuronium was found to significantly increase the rate of recovery from the subsequent vecuronium block. nih.gov Conversely, when pancuronium was given at 50% recovery from a vecuronium block, the presence of vecuronium significantly shortened the recovery time from the pancuronium block. nih.gov These interactions, which were not observed when the second drug was administered at 100% recovery, support the hypothesis that a considerable number of receptors are still occupied by the initial drug even when partial functional recovery is observed. nih.gov This phenomenon is distinct from receptor desensitization, which typically involves a conformational change in the receptor leading to a diminished response despite the continued presence of an agonist. Pancuronium, as a competitive antagonist, blocks the receptor, and its recovery is primarily dependent on its dissociation from the receptor and clearance from the biophase. drugs.com
Pharmacological Interactions in Experimental Systems
Synergy and Antagonism with Other Neuromuscular Blocking Agents in Animal Models
In experimental animal models, the interaction of pancuronium (B99182) bromide with other neuromuscular blocking agents (NMBAs) reveals complex synergistic and antagonistic relationships. The sequence of administration can significantly influence the resulting neuromuscular blockade. Studies involving the co-administration of different non-depolarizing agents have shown that the first drug administered often dictates the characteristics of the blockade. nih.gov For instance, when pancuronium is administered after a partial blockade has been established with vecuronium (B1682833), the dose of pancuronium required to achieve a deeper blockade may be increased, and its duration of action may be shortened. nih.gov Conversely, administering vecuronium after pancuronium can lead to a reduced dose requirement and a prolonged effect for vecuronium. nih.gov
Prior administration of a depolarizing agent like succinylcholine (B1214915) has been shown to enhance the neuromuscular blocking effect of pancuronium and increase its duration of action. drugs.com This potentiation is a critical consideration in experimental protocols that involve sequential use of these agents.
Comparative studies in animal models, such as the chloralose-anesthetized cat, have quantified the relative potencies of pancuronium and its metabolites, as well as related aminosteroid (B1218566) NMBAs like vecuronium. These investigations are crucial for understanding the potential for synergistic effects or the contribution of metabolites to prolonged blockade. In one such study, pancuronium was found to be significantly more potent than its hydroxy metabolites. nih.gov
Table 1: Relative Neuromuscular Blocking Potency of Pancuronium and its Metabolites in the Cat Model Data sourced from experimental studies in chloralose-anesthetized cats. nih.gov
| Compound | Potency Relative to Pancuronium |
| Pancuronium | 1 |
| 3-hydroxy pancuronium | 1/3 |
| 17-hydroxy pancuronium | 1/20 |
| 3,17-dihydroxy pancuronium | 1/45 |
Modulation of Blockade by Cholinesterase Inhibitors at the Molecular Level
The neuromuscular blockade induced by pancuronium bromide, a competitive antagonist of acetylcholine (B1216132) at the nicotinic receptor, can be modulated and reversed by cholinesterase inhibitors. msdvetmanual.comdrugbank.com At the molecular level, this interaction is primarily based on the inhibition of acetylcholinesterase (AChE) at the neuromuscular junction by agents such as neostigmine (B1678181), edrophonium, and pyridostigmine. msdvetmanual.com By inhibiting AChE, these agents prevent the breakdown of acetylcholine (ACh), leading to an increase in the concentration of ACh in the synaptic cleft. This elevated ACh concentration can then more effectively compete with pancuronium at the postsynaptic nicotinic receptors, thereby overcoming the competitive block and restoring neuromuscular transmission. drugbank.com
Interestingly, pancuronium itself demonstrates a direct and highly selective inhibitory effect on a different cholinesterase—serum cholinesterase (butyrylcholinesterase). In in vitro studies using human serum, pancuronium was found to be a powerful, reversible, and competitive inhibitor of this enzyme. nih.gov The concentration of pancuronium required to cause a 50% inhibition (I50) of acetylcholine hydrolysis was remarkably low. nih.gov In contrast, its inhibitory effect on acetylcholinesterase from human red blood cells was over a thousand times weaker, highlighting its selectivity. nih.gov This selective inhibition of serum cholinesterase is a distinct molecular interaction separate from its primary blocking action at the nicotinic receptor. nih.govnih.gov
Table 2: In Vitro Inhibition of Human Serum Cholinesterase by Pancuronium Bromide Data from studies on the enzymatic hydrolysis of acetylcholine. nih.gov
| Parameter | Value | Substrate Concentration |
| Pancuronium Concentration for 50% Inhibition (I50) | 2.3 x 10-7 M | 10 x 10-3 M Acetylcholine |
Interaction with Volatile Anesthetics and Other Pharmacological Agents in Research Settings
In research settings, the neuromuscular blocking properties of pancuronium bromide are significantly potentiated by the concurrent use of volatile inhalation anesthetics. drugs.com Experimental studies have consistently demonstrated that agents such as halothane (B1672932), enflurane (B1671288), and isoflurane (B1672236) enhance the intensity and duration of the blockade produced by pancuronium. drugs.comnih.gov The potentiation is most pronounced with enflurane and isoflurane. drugs.com This synergistic interaction means that in animal models anesthetized with these agents, the dose of pancuronium required to achieve a specific level of muscle relaxation is reduced. nih.gov
Beyond volatile anesthetics, a range of other pharmacological agents have been shown to potentiate the activity of pancuronium in experimental systems. msdvetmanual.com These findings often emerge from animal studies designed to understand drug interactions at the neuromuscular junction.
Table 3: Pharmacological Agents Potentiating Pancuronium Bromide Blockade in Experimental Systems Based on findings from various animal and in vitro models. msdvetmanual.comnih.gov
| Drug Class | Specific Agents |
| Inhalant Anesthetics | Halothane, Methoxyflurane, Enflurane, Isoflurane |
| Antimicrobials | Aminoglycosides, Polymyxins, Tetracyclines, Lincosamides, Metronidazole |
| Local Anesthetics | Procaine, Lidocaine |
| Other Agents | Quinidine, Diazepam, Barbiturates |
Impact of Electrolyte Imbalances on Neuromuscular Blockade in Experimental Models
The efficacy of pancuronium bromide is markedly influenced by the metabolic and electrolyte state of the experimental animal, a principle established through various in vivo and in vitro models. Acid-base and electrolyte abnormalities can significantly alter the degree and duration of neuromuscular blockade. anmfonline.organmfonline.org Experimental findings indicate that acidosis, hypokalemia (low potassium), and hypocalcemia (low calcium) enhance the effects of non-depolarizing blockers like pancuronium. anmfonline.organmfonline.org Conversely, hypermagnesemia (high magnesium) is also known to potentiate the neuromuscular blockade. msdvetmanual.comanmfonline.org
A notable exception to the general trend of metabolic disturbances potentiating blockade is the effect of temperature. In experimental models, hypothermia has been observed to decrease the effect of pancuronium, in contrast to its effect on other NMBAs. anmfonline.organmfonline.org
Specific experimental research using a rat phrenic nerve-hemidiaphragm preparation has explored the impact of hypoglycemia on pancuronium's action. In a study where rats were made hypoglycemic with insulin, the amount of pancuronium required to produce a complete neuromuscular blockade was significantly greater than in normoglycemic controls. nih.gov This suggests that low glucose levels alter the integrity or responsiveness of the neuromuscular junction to competitive blockade. nih.gov
Table 4: Effect of Hypoglycemia on Pancuronium Bromide Requirement in a Rat Nerve-Muscle Preparation Data from an experimental study comparing normoglycemic and hypoglycemic Wistar rats. nih.gov
| Condition | Blood Glucose Level | Pancuronium Requirement for Complete Blockade |
| Normoglycemic (Control) | 80-120 mg/dl | 1x (baseline) |
| Hypoglycemic | ~50% of control values | ~2.5x greater than control |
Advanced Analytical Methodologies for Pancuronium Bromide Research
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis in Research Samples
High-Performance Liquid Chromatography (HPLC) stands as a robust and widely utilized technique for the quantitative determination of pancuronium (B99182) bromide in pharmaceutical and research samples. tandfonline.comresearchgate.net Several validated HPLC methods have been developed, demonstrating high precision, accuracy, and reproducibility for quality control and quantification. nih.gov
Research has established various chromatographic conditions for the effective separation and analysis of pancuronium bromide. A common approach involves using an amino column with a mobile phase composed of an acetonitrile and water mixture. tandfonline.com To enhance retention and peak shape, an ion-pairing agent like 1-octane sulfonic acid sodium salt is often included in the aqueous portion of the mobile phase. tandfonline.comtandfonline.com Detection is typically carried out using an ultraviolet (UV) detector set at a low wavelength, such as 210 nm, due to the compound's poor absorption in the higher UV region. tandfonline.comfortunejournals.com
Another developed method utilizes a Supelcogel ODP-50 column with a mobile phase of acetonitrile, methanol, water, and trifluoroacetic acid, also with UV detection at 210 nm. nih.govresearchgate.net This method proved effective for the quality control of pancuronium bromide and its degradation products. nih.gov The linearity of these HPLC methods is consistently high, with correlation coefficients (R²) often exceeding 0.999. nih.gov The precision, as indicated by the relative standard deviation (RSD), is typically low, for instance, 1.09%, demonstrating the method's reproducibility. nih.gov
Table 1: HPLC Methods for Quantitative Analysis of Pancuronium Bromide
| Stationary Phase (Column) | Mobile Phase Composition | Flow Rate (mL/min) | Detection | Linearity Range | Reference |
|---|---|---|---|---|---|
| Amino column (Luna® 150 mm × 4.6 mm, 5 µm) | Acetonitrile:Water (20:80 v/v) with 50 mmol L⁻¹ 1-octane sulfonic acid sodium salt | 1.0 | UV at 210 nm | 100.0 - 300.0 µg/mL | tandfonline.comtandfonline.com |
| Supelcogel ODP-50 (150x40 mm, 5 µm) | Acetonitrile:Methanol:Water:Trifluoroacetic acid (20.5:74.9:0.1 v/v) | 0.8 | UV at 210 nm | 0.4 - 1.2 mg/mL | nih.govresearchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Identification in Biological Matrices
For the detection and identification of pancuronium bromide and its metabolites in complex biological matrices such as serum, blood, and urine, liquid chromatography coupled with mass spectrometry (LC-MS) is the method of choice. nih.govyakhak.orgnih.gov This hyphenated technique offers superior sensitivity and selectivity compared to HPLC with UV detection, which is essential for analyzing samples with low analyte concentrations or significant matrix interference. fortunejournals.com
LC-electrospray ionization-mass spectrometry (LC-ESI-MS) has been successfully employed for the simultaneous determination of pancuronium, its metabolites like 17-monodesacetyl pancuronium (17-OH-PAN) and 3,17-bisdesacetyl pancuronium (3,17-OH-PAN), and related compounds. nih.gov Sample preparation for biological fluids often involves solid-phase extraction (SPE) to isolate and concentrate the target analytes. fortunejournals.com
A recently developed HPLC-MS method utilizes a C18 stationary phase with a gradient elution system composed of ammonium (B1175870) formate buffer and acetonitrile. nih.gov This method allows for the separation and quantification of pancuronium and its primary degradation products. nih.gov Detection is achieved using a mass spectrometer, which identifies the compounds based on their specific mass-to-charge ratios (m/z). For instance, pancuronium is quantified at an m/z of 286.2, while its desacetylated metabolites are detected at m/z values of 265.2 and 244.2. nih.gov The linearity of LC-MS methods for pancuronium and related compounds has been demonstrated over concentration ranges as low as 0.25–50.0 ng/mL. nih.gov
Table 2: LC-MS Parameters for Detection of Pancuronium Bromide and its Degradation Products
| Analyte | Stationary Phase (Column) | Mobile Phase | Flow Rate (mL/min) | Mass-to-Charge Ratio (m/z) | Retention Time (min) | Reference |
|---|---|---|---|---|---|---|
| Pancuronium (PC) | Kinetex 2.6 µm C18 100 Å, 100×2.1 mm | Gradient: A) 5 mM ammonium formate (pH=3); B) Acetonitrile + 10% A | 0.5 | 286.2 | 1.40 | nih.gov |
| 3-dPC and 17-dPC | 265.2 | 1.35 and 1.45 | ||||
| 3,17-ddPC | 244.2 | 1.15 |
Spectroscopic Techniques for Structural Characterization of Pancuronium Bromide and its Metabolites
Spectroscopic techniques are indispensable for the definitive structural characterization of pancuronium bromide and the identification of its metabolites and degradation products. eurekaselect.com These methods provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the complete chemical structure. Proton (¹H) NMR spectra provide information on the chemical environment of hydrogen atoms within the molecule. nih.gov More advanced techniques, including Carbon-13 (¹³C) NMR, Nitrogen-15 (¹⁵N) NMR, and two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC), allow for the complete and unambiguous assignment of all proton, carbon, and nitrogen signals, confirming the steroid backbone and the positions of the quaternary ammonium groups and acetate esters. unimi.it
Infrared (IR) Spectroscopy , often in the form of Fourier-transform infrared (FTIR) spectroscopy, is used to identify the functional groups present in the pancuronium bromide molecule. nih.gov Characteristic absorption bands in the IR spectrum can confirm the presence of C-N bonds from the piperidinium rings, C=O stretching from the acetate ester groups, and C-O bonds. nih.gov
Mass Spectrometry (MS) , in addition to its role in quantification with LC, is fundamentally a spectroscopic technique for structural analysis. High-resolution mass spectrometry (HRMS) can determine the exact molecular weight and elemental formula of pancuronium bromide and its metabolites, providing crucial information for their identification. nih.gov
Table 3: Spectroscopic Data for Pancuronium Bromide Characterization
| Technique | Instrument Example | Sample Preparation/Technique | Purpose | Reference |
|---|---|---|---|---|
| ¹H NMR Spectroscopy | Varian A-60D | Dissolved in appropriate solvent | Determine proton chemical environments and connectivity | nih.gov |
| FTIR Spectroscopy | Bio-Rad FTS | KBr pellet | Identify functional groups (e.g., C=O, C-N) | nih.gov |
| ATR-IR Spectroscopy | Bio-Rad FTS | ATR-Neat | Surface functional group analysis | nih.gov |
| Raman Spectroscopy | Not Specified | FT-Raman | Vibrational mode analysis, complementary to IR | nih.gov |
Future Research Avenues and Translational Perspectives in Basic Science
Development of Novel Neuromuscular Blockers Based on Pancuronium's Steroidal Scaffold
The androstane (B1237026) framework of pancuronium (B99182) proved to be a remarkably successful scaffold for orienting two acetylcholine-like moieties at an optimal distance to block the nAChR. patsnap.com This design principle has been the basis for rational drug development, leading to analogues with modified pharmacological profiles. Future research continues to leverage this steroidal nucleus to engineer novel NMBAs with improved characteristics.
The development from pancuronium to its derivative, vecuronium (B1682833), and subsequently to rocuronium (B1662866), illustrates a key research trajectory: modifying the steroidal structure to alter potency, onset, and duration of action. For instance, rocuronium was developed as a less potent analogue of vecuronium, a principle established through research showing that lower potency can contribute to a faster onset of action. researchgate.net
Future basic science investigations in this area are focused on several key goals:
Synthesizing Novel Analogues: Researchers are creating new derivatives by modifying functional groups on the steroid ring and altering the quaternary ammonium (B1175870) heads. The objective is to fine-tune the molecule's three-dimensional structure to optimize its interaction with the nAChR, potentially leading to agents with an even faster onset and shorter duration of action without compromising potency.
Metabolic Stability and Clearance: A significant avenue of research is the design of compounds with predictable, organ-independent metabolism. While pancuronium relies heavily on renal clearance, newer agents are being designed for breakdown by plasma esterases, a concept that could be applied to novel steroidal compounds to ensure rapid and consistent elimination, independent of patient organ function. e-safe-anaesthesia.org
Reducing Side Effects: Pancuronium exhibits a vagolytic effect, leading to an increase in heart rate. wikipedia.org Future drug design aims to eliminate this by modifying the molecular structure to reduce affinity for muscarinic receptors while retaining high affinity for nicotinic receptors at the neuromuscular junction.
This continued exploration of the steroidal scaffold is a testament to the foundational importance of pancuronium's structure in the field of neuromuscular pharmacology.
Advancements in Pharmacodynamic Modeling and Simulation for NMBA Research
Translating the basic science of a novel compound into a predictable clinical effect requires sophisticated modeling. Pharmacokinetic-pharmacodynamic (PK-PD) modeling is a crucial tool in the preclinical assessment of NMBAs, and advancements in this area are critical for accelerating the development of new pancuronium-based derivatives.
Early PK-PD models provided a basic understanding of the relationship between drug concentration and neuromuscular block. However, contemporary research focuses on developing more complex models that can simulate the nuances of neuromuscular function, such as the train-of-four (TOF) response used for clinical monitoring. Researchers have extended existing models to simulate all four twitches of the TOF pattern, providing a more accurate prediction of the degree of muscle relaxation and recovery. These advanced models incorporate parameters that account for the equilibration delay between plasma concentration and the effect at the neuromuscular junction. researchgate.net
Future research in pharmacodynamic modeling will likely focus on:
Mechanism-Based Models: Developing models that incorporate specific molecular interactions, such as binding affinities for different nAChR subunit interfaces (as discussed in 10.2) and the kinetics of receptor binding and dissociation. This would allow for a more accurate prediction of a novel compound's behavior based on its fundamental biochemical properties.
Integration of Physiological Factors: Incorporating patient-specific variables (e.g., age, renal function, cardiac output) into models to simulate the effects of new NMBAs in diverse populations before clinical trials begin.
Virtual Clinical Trials: Using advanced simulations to predict the outcomes of different dosing regimens for novel pancuronium derivatives, thereby optimizing the design of early-phase human studies and reducing the risk to participants.
These in silico approaches are essential for streamlining the translational pipeline from basic chemical synthesis to clinical application.
Investigation of Cellular Mechanisms Underlying Prolonged Neuromuscular Weakness in Experimental Models
While effective, the use of NMBAs like pancuronium, particularly for extended periods in critically ill patients, is associated with prolonged muscle weakness, a condition often categorized under the umbrella of Intensive Care Unit-Acquired Weakness (ICU-AW). mdpi.com A key focus of current and future basic science research is to elucidate the specific cellular and molecular mechanisms responsible for this complication using experimental models.
The pathophysiology of ICU-AW is multifactorial, with contributing factors including systemic inflammation, immobilization, and the direct effects of medications. droracle.ai Experimental animal models, which often involve prolonged mechanical ventilation combined with continuous NMBA infusion in the presence or absence of a sepsis-like state, are crucial for dissecting these mechanisms. nih.gov
Current research points to several key cellular pathways that are likely affected by prolonged exposure to pancuronium and the conditions of critical illness:
Mitochondrial Dysfunction: The neuromuscular junction and muscle fibers have high energy demands, making them vulnerable to mitochondrial dysfunction. nih.govnih.gov Research is investigating whether prolonged nAChR blockade by pancuronium contributes to impaired mitochondrial respiration, increased production of reactive oxygen species, and initiation of apoptotic pathways within muscle cells. mdpi.com
Proteolysis and Muscle Atrophy: A hallmark of ICU-AW is the loss of muscle mass. Experimental models are used to study the activation of proteolytic pathways, such as the ubiquitin-proteasome system, in response to neuromuscular blockade and immobilization. researchgate.net Understanding how pancuronium may influence these catabolic signaling cascades is a priority.
Disruption of the Neuromuscular Junction: Beyond the postsynaptic receptor, research is exploring whether prolonged inactivity induced by pancuronium affects the structural integrity of the entire neuromuscular junction, including the presynaptic terminal and the organization of the postsynaptic membrane.
Translational goals stemming from this research include identifying biomarkers to predict which patients are at highest risk for developing prolonged weakness and discovering novel therapeutic targets to prevent or treat this debilitating condition.
Q & A
Basic Research Questions
Q. What experimental designs are recommended for comparing the neuromuscular blocking potency of pancuronium bromide to other agents like tubocurarine?
- Use in vivo models such as the sciatic-gastrocnemius preparation in anesthetized animals to measure dose-response relationships. Calculate relative potency using a 2 × 2 assay design, comparing dose-response lines between pancuronium and reference agents (e.g., tubocurarine). Ensure standardized parameters like anesthetic depth and neuromuscular stimulation protocols to minimize variability .
- For in vitro studies, the guinea-pig ileum method (nicotine-stimulated contractions) can assess ganglionic blocking activity. Normalize responses to control agonists to quantify inhibitory effects .
Q. How can thin-layer chromatography (TLC) be optimized to detect impurities in pancuronium bromide samples?
- Prepare sample solutions in ethanol (95%) and spot alongside standard solutions (e.g., dacuronium bromide). Use a mobile phase of 2-propanol, acetonitrile, and sodium iodide solution (17:2:1) on silica gel plates. Post-development, spray with sodium nitrite in methanol (1:100) followed by potassium bismuth iodide TS. Compare spot intensities to identify impurities exceeding pharmacopeial limits (e.g., ≤0.1% for related substances) .
Q. What validated analytical methods are available for quantifying pancuronium bromide in pharmaceutical formulations?
- HPLC : Use an amino column (e.g., Luna® 150 mm × 4.6 mm) with a mobile phase of acetonitrile:water (20:80) containing 50 mmol/L 1-octane sulfonic acid. Detect at 210 nm UV, achieving linearity (r² >0.99) across 50–150% of the target concentration .
- Capillary Electrophoresis : Employ a polyvinyl alcohol-coated capillary (50 mm × 656 cm) with positive polarity at 208°C. Internal standards (e.g., pancuronium-related compounds A, B, C) ensure resolution (R ≥1.5) and precision (RSD ≤1.5%) .
Advanced Research Questions
Q. How do structural modifications influence the potency and duration of pancuronium bromide analogs?
- Introduce bisquaternary ammonium groups at specific positions (e.g., 2β and 16β) on the androstane skeleton. X-ray crystallography reveals optimal interonium distances (~11.08 Å) for high potency. Acetyloxy groups at 3α and 17β enhance metabolic stability, prolonging neuromuscular blockade .
- Compare analogs like dacuronium bromide (shorter action due to reduced quaternization) to identify critical pharmacophores. Use in vitro ileum assays and in vivo head-drop tests in rabbits for rapid screening .
Q. What mechanisms explain the interaction between pancuronium bromide and vecuronium bromide during sequential administration?
- Pancuronium’s higher affinity for nicotinic receptors creates a "priming" effect, reducing vecuronium’s dose requirements by 30–40%. Conversely, vecuronium’s partial occupancy accelerates pancuronium’s dissociation, shortening its duration. Monitor train-of-four ratios (TOF ≥0.9) to quantify synergism or antagonism .
Q. How can researchers resolve contradictions in pancuronium’s cardiovascular effects across studies?
- Contextualize findings using hemodynamic models: Pancuronium increases heart rate (25%) and cardiac output via vagolytic activity, but lacks direct vasoactive effects (unchanged peripheral resistance). Control variables like anesthesia type (e.g., nitrous oxide vs. halogenated agents) and ventilation protocols to isolate drug-specific effects .
Q. What experimental models are suitable for studying pancuronium’s pharmacokinetics and metabolite identification?
- Phase I/II Metabolism : Administer radiolabeled pancuronium to bile-duct cannulated animals. Use fluorimetry or TLC to detect 3-hydroxy metabolites in bile (5% recovery) and urine (15%). Note interspecies variability in renal/hepatic excretion ratios .
- Human Pharmacokinetics : Apply non-compartmental analysis to plasma concentration-time curves. Calculate triphasic elimination (t₁/₂α: <5 min, t₁/₂β: 7–13 min, t₁/₂γ: 108–147 min) and correlate with creatinine clearance for dose adjustments in renal impairment .
Q. How does pancuronium bromide affect GABA-mediated inhibition in CNS studies?
- In rat hippocampal slices, pancuronium (100 μM) does not alter GABAergic inhibitory postsynaptic potentials (IPSPs), confirming peripheral selectivity. Use bicuculline-induced seizures to differentiate central vs. neuromuscular effects. Pair with ECoG recordings to exclude confounding muscle artifact .
Methodological Considerations for Data Contradictions
- Respiratory Depression vs. Muscle Relaxation : In dogs, low-dose pancuronium (0.01 mg/kg) reduces tidal volume (40%) but maintains surgical eye positioning. Use TOF ratios and arterial blood gases (PaCO₂ >45 mmHg) to titrate doses balancing relaxation and ventilation .
- Receptor Desensitization : Chronic exposure models (e.g., ICU patients) may show reduced sensitivity. Measure acetylcholine receptor upregulation via α-bungarotoxin binding assays in muscle biopsies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
